molecular formula C12H11NO B052144 4-Hydroxydiphenylamine CAS No. 122-37-2

4-Hydroxydiphenylamine

Cat. No.: B052144
CAS No.: 122-37-2
M. Wt: 185.22 g/mol
InChI Key: JTTMYKSFKOOQLP-UHFFFAOYSA-N
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Description

4-Hydroxydiphenylamine, also known as 4-(phenylamino)phenol, is an organic compound with the molecular formula C12H11NO. It is a derivative of diphenylamine and is characterized by the presence of a hydroxyl group attached to one of the benzene rings. This compound is known for its antioxidant properties and is used in various industrial applications.

Mechanism of Action

Target of Action

4-Hydroxydiphenylamine, also known as 4-(phenylamino)phenol, is an aromatic amine organic compound . It is a transformation product of the substituted p-phenylenediamine and antiozonant 6-PPD . It is also a biotransformation product of 6-PPD in zebrafish embryos and an active metabolite of the antioxidant and pesticide diphenylamine . The primary targets of this compound are carbon radicals .

Mode of Action

This compound interacts with its targets, the carbon radicals, by scavenging them . This interaction is concentration-dependent . The compound’s ability to scavenge carbon radicals contributes to its antioxidant activity .

Biochemical Pathways

It is known that the compound plays a role in oxidative stress and reactive species pathways . By scavenging carbon radicals, this compound can potentially mitigate oxidative stress .

Pharmacokinetics

It is known that the compound is soluble in ethanol and pbs (ph 72) , which suggests that it may be well-absorbed in the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The primary result of this compound’s action is the scavenging of carbon radicals . This can potentially reduce oxidative stress and damage in cells . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been found in tire wear particles, roadway runoff, and roadway-impacted creeks These environmental occurrences suggest that the compound’s action and stability may be influenced by factors such as temperature, pH, and the presence of other chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxydiphenylamine can be synthesized through several methods:

Industrial Production Methods:

Chemical Reactions Analysis

4-Hydroxydiphenylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reactions: Typically involve reagents like halogens or nitrating agents.

Major Products Formed:

    Quinone Derivatives: Formed through oxidation.

    Amines: Formed through reduction.

    Substituted Phenols: Formed through electrophilic substitution.

Comparison with Similar Compounds

4-Hydroxydiphenylamine can be compared with other similar compounds such as:

    Diphenylamine: Lacks the hydroxyl group, making it less effective as an antioxidant.

    4-Aminophenol: Contains an amino group instead of a phenylamino group, leading to different reactivity and applications.

    Phenol: Lacks the phenylamino group, making it less versatile in chemical reactions.

Uniqueness: this compound is unique due to its combined antioxidant properties and versatility in undergoing various chemical reactions, making it valuable in multiple fields of research and industry.

Properties

IUPAC Name

4-anilinophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTMYKSFKOOQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037739
Record name 4-Anilinophenol
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxydiphenylamine
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CAS No.

122-37-2
Record name 4-Hydroxydiphenylamine
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Record name 4-Hydroxydiphenylamine
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Record name 4-Anilinophenol
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Record name Phenol, 4-(phenylamino)-
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Record name 4-HYDROXYDIPHENYLAMINE
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Record name 4-Hydroxydiphenylamine
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Melting Point

73 °C
Record name 4-Hydroxydiphenylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

0.93 g of aniline, 2.24 g of 1,4-cyclohexanedione and 1.4 ml of triethylamine were heated with stirring in 15 ml of ethanol at 50° C. to 60° C. and reacted in air for 8 hours. During the reaction, ethanol was added as needed. After concentrating the reaction mixture under reduced pressure, the resultant was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1) and 0.50 g of N-(4-hydroxyphenyl)aniline was obtained (yield 27.4%).
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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